molecular formula C9H8N4O2 B8322390 3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine

3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine

Cat. No.: B8322390
M. Wt: 204.19 g/mol
InChI Key: GGENTBVNSMXGFZ-UHFFFAOYSA-N
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Description

3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]pyridine

InChI

InChI=1S/C9H8N4O2/c14-13(15)9-3-5-12(11-9)7-8-2-1-4-10-6-8/h1-6H,7H2

InChI Key

GGENTBVNSMXGFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Nitro-1H-pyrazole (prepared as in Example 15, 113 mg, 1.00 mmol) was dissolved in N,N-dimethylformamide (5 mL) and cooled in an ice bath. A 60% suspension of sodium hydride in mineral oil (88 mg, 2.2 mmol) was added in portions and the cooling bath was removed. After stirring 1.5 h, a mixture of 3-picolyl chloride hydrochloride (164 mg, 1.00 mmol) in N,N-dimethylformamide (1 mL) was added. The reaction mixture was stirred 65 h, then evaporated in vacuo. The residue was treated with saturated aqueous sodium bicarbonate solution (1 mL) and extracted with chloroform (2×3 mL). The combined organic phases were dried over sodium sulfate and evaporated in vacuo. The residue was stirred in ethyl acetate (50 mL) and filtered. The filtrate was evaporated in vacuo and the remaining material was purified by flash column chromatography (Merck silica gel 60, 40-63 μm; (50% ethyl acetate/hexanes to 100% ethyl acetate) to afford 3-(3-nitro-pyrazol-1-ylmethyl)-pyridine (114 mg, 56%) as a clear, faintly yellow oil which began to solidify over time: LC-MS (ESI) m/e calcd for C9H8N4O2 [M+] 204.06, found 205 [M+H+].
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113 mg
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5 mL
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suspension
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oil
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88 mg
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164 mg
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1 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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